2,5,8,11-Tetraoxatridecan-13-ol
Overview
Description
Mechanism of Action
Target of Action
It is known to have certain surface activity and can be used as a surfactant and emulsifier . This suggests that it may interact with various biological membranes and proteins.
Mode of Action
As a surfactant and emulsifier, it likely interacts with its targets by reducing surface tension, facilitating the mixing of substances that are usually immiscible .
Pharmacokinetics
Given its solubility in most organic solvents, such as alcohols, ethers, and ketones , it is likely to have good bioavailability.
Result of Action
It is known to be used in the synthesis of conjugated polymer materials and as a corrosion inhibitor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetraethylene glycol monomethyl ether. For instance, its solubility and efficacy can be affected by the presence of other solvents. It should be stored in a sealed container, away from heat and strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
2,5,8,11-Tetraoxatridecan-13-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a surfactant and emulsifier, which allows it to interact with lipid membranes and proteins, altering their structure and function . The compound can also act as a solvent, facilitating the solubilization of hydrophobic molecules and enhancing their bioavailability . These interactions are crucial in biochemical assays and industrial processes where this compound is used.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by altering the fluidity and permeability of cell membranes, which in turn can impact the activity of membrane-bound receptors and enzymes . Additionally, the compound can modulate gene expression by affecting the transcriptional machinery and epigenetic modifications . These effects on cellular metabolism and function make this compound a valuable tool in cell biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and lipids, altering their conformation and activity . The compound can also act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes . These molecular interactions are essential for understanding the compound’s role in biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing the solubility and bioavailability of co-administered drugs . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by oxidative enzymes, such as cytochrome P450, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and adipose tissue . These transport and distribution properties are critical for understanding the compound’s bioavailability and tissue-specific effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through post-translational modifications and targeting signals . These subcellular localizations are essential for the compound’s role in various biochemical and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-2-(Methoxy-Ethoxy)-Ethoxy]-Ethoxy}-Ethanol typically involves the reaction of ethylene oxide with methanol in the presence of a catalyst . The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to methanol to form the desired product .
Industrial Production Methods
Industrial production of 2-{2-[2-2-(Methoxy-Ethoxy)-Ethoxy]-Ethoxy}-Ethanol involves continuous processes where ethylene oxide and methanol are reacted in large reactors under controlled temperature and pressure conditions . The product is then purified through distillation and other separation techniques to obtain high-purity 2-{2-[2-2-(Methoxy-Ethoxy)-Ethoxy]-Ethoxy}-Ethanol .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-2-(Methoxy-Ethoxy)-Ethoxy]-Ethoxy}-Ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium alkoxides (RO-Na+) and halides (X-) are commonly used.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
2-{2-[2-2-(Methoxy-Ethoxy)-Ethoxy]-Ethoxy}-Ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a component in various biological assays.
Medicine: Utilized in pharmaceutical formulations and drug delivery systems.
Industry: Used in the production of paints, coatings, and cleaning agents.
Comparison with Similar Compounds
Similar Compounds
Triethylene Glycol: Similar in structure but lacks the methoxy group.
Diethylene Glycol Monomethyl Ether: Contains one less ethylene oxide unit.
Polyethylene Glycol: A polymer with varying chain lengths of ethylene oxide units.
Uniqueness
2-{2-[2-2-(Methoxy-Ethoxy)-Ethoxy]-Ethoxy}-Ethanol is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of applications .
Properties
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O5/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYRFEPBTVGZDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027829 | |
Record name | 2,5,8,11-Tetraoxatridecan-13-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Acros Organics MSDS], COLOURLESS-TO-PALE-YELLOW LIQUID. | |
Record name | 3,6,9,12-Tetraoxatridecan-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethylene glycol monomethyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19015 | |
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Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
280-350 °C | |
Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
161 °C c.c. | |
Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: miscible | |
Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 7.2 (calculated) | |
Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
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Vapor Pressure |
Vapor pressure, Pa at 20 °C: | |
Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
23783-42-8 | |
Record name | Tetraethylene glycol monomethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23783-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | PEG-4 methyl ether | |
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Record name | 23783-42-8 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345692 | |
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Record name | 3,6,9,12-Tetraoxatridecan-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5,8,11-Tetraoxatridecan-13-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12-tetraoxotridecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.697 | |
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Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-39 °C | |
Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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